molecular formula C19H20F2N4O4S B3009961 N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428350-77-9

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B3009961
CAS No.: 1428350-77-9
M. Wt: 438.45
InChI Key: ZITRIZOGSNSKJA-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic small molecule characterized by an oxalamide backbone. Its structure features two key substituents:

  • N1-substituent: A 2,5-difluorophenyl group, which enhances metabolic stability and lipophilicity through fluorine’s electronegativity and hydrophobic effects.
  • N2-substituent: A piperidin-4-ylmethyl group functionalized with a pyridin-3-ylsulfonyl moiety at the piperidine nitrogen. The sulfonyl group may improve binding affinity or solubility, while the pyridine ring could participate in hydrogen bonding or π-π interactions.

The piperidine scaffold contributes conformational flexibility, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O4S/c20-14-3-4-16(21)17(10-14)24-19(27)18(26)23-11-13-5-8-25(9-6-13)30(28,29)15-2-1-7-22-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITRIZOGSNSKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound belongs to a class of oxalamides, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H19F2N3O3S, with a molecular weight of approximately 385.43 g/mol. The structure features a difluorophenyl group, a piperidine moiety, and a pyridine sulfonamide, contributing to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Hydrophobic Interactions : The difluorophenyl group can engage in hydrophobic interactions with protein pockets, enhancing binding affinity.
  • Hydrogen Bonding : The piperidinylmethyl group can form hydrogen bonds with amino acid residues in target proteins, influencing enzyme or receptor activity.

These interactions can modulate the function of various proteins involved in disease pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that oxalamides can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of oxalamide have shown effectiveness against breast cancer cells by targeting specific signaling pathways related to tumor growth and survival .

Anti-inflammatory Effects

Oxalamides have been investigated for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Potential

The compound's structural features may also confer neuroprotective effects. Similar compounds have been studied for their ability to modulate glutamatergic neurotransmission, which is crucial in conditions like epilepsy and neurodegenerative diseases. By acting as noncompetitive antagonists at AMPA receptors, they can reduce excitotoxicity associated with neuronal damage .

Case Studies

StudyCompoundActivityFindings
Oxalamide DerivativeAnticancerInduced apoptosis in breast cancer cells; inhibited cell proliferation
Pyridine-based OxalamideAnti-inflammatoryReduced cytokine production; blocked NF-kB pathway
AMPA Receptor AntagonistNeuroprotectiveDecreased excitotoxicity; potential for epilepsy treatment

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Goxalapladib (CAS-412950-27-7)

Structure : Goxalapladib contains a 1,8-naphthyridine core linked to an acetamide chain with multiple substituents, including a 2,3-difluorophenyl ethyl group, a methoxyethyl-substituted piperidine, and a trifluoromethyl biphenyl moiety.
Key Differences :

Parameter Target Compound Goxalapladib
Core Structure Oxalamide 1,8-Naphthyridine acetamide
Piperidine Substitution Pyridin-3-ylsulfonyl 1-(2-Methoxyethyl)
Fluorinated Groups 2,5-Difluorophenyl 2,3-Difluorophenyl ethyl, trifluoromethyl biphenyl
Molecular Weight Not provided 718.80
Therapeutic Use Undocumented Atherosclerosis (inhibits lipoprotein-associated phospholipase A2)

Functional Insights :

  • Both compounds utilize fluorinated aromatic groups for enhanced stability and target engagement.
  • The target compound’s pyridin-3-ylsulfonyl group may confer distinct electronic or steric effects compared to Goxalapladib’s methoxyethyl-piperidine.
Pesticide Sulfonamides (e.g., Tolylfluanid)

Structure: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) shares a sulfonamide group with the target compound but lacks a piperidine or oxalamide backbone. Key Differences:

Parameter Target Compound Tolylfluanid
Core Structure Oxalamide Methanesulfonamide
Substituents Fluorophenyl, pyridinylsulfonyl-piperidine Dichloro, fluoro, dimethylamino sulfonyl, methylphenyl
Application Presumed pharmaceutical Antifungal pesticide

Functional Insights :

  • Sulfonyl groups in both compounds may interact with biological targets (e.g., enzymes), but their applications diverge drastically.
  • The target compound’s piperidine-pyridine system suggests a designed specificity for mammalian targets, unlike Tolylfluanid’s broad-spectrum pesticidal activity .

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